Due to its reactive amine group, 7-aminoheptanoic acid hydrochloride finds use as a building block in organic synthesis. Its nucleophilic character allows it to react with various electrophiles, such as phthalimide, to form more complex molecules []. This application is particularly relevant in the field of peptide synthesis, where researchers can utilize 7-aminoheptanoic acid hydrochloride to create peptides containing a seven-carbon chain with a terminal amine group [].
There is currently limited published research specifically investigating the biological properties or functions of 7-aminoheptanoic acid hydrochloride itself. However, some studies have utilized it as a synthetic intermediate for the creation of other compounds with potential biological applications [].
Given the lack of current research on 7-aminoheptanoic acid hydrochloride's biological effects, future studies could explore its potential as a:
7-Aminoheptanoic acid hydrochloride is an organic compound with the molecular formula C₇H₁₆ClNO₂ and a molecular weight of 181.66 g/mol. It is classified as an amino acid derivative, specifically a hydrochloride salt of 7-aminoheptanoic acid. This compound features a seven-carbon chain with an amino group at the seventh position and a carboxylic acid functional group, making it relevant in various biochemical applications .
Currently, there is no scientific literature available on the specific mechanism of action of 7-AHA hydrochloride.
As with any new chemical compound, it is advisable to handle 7-AHA hydrochloride with proper safety precautions. Specific hazard information is not available, but general safety guidelines for handling laboratory chemicals should be followed, including:
7-Aminoheptanoic acid hydrochloride exhibits several biological activities, including:
The synthesis of 7-aminoheptanoic acid hydrochloride can be achieved through various methods:
7-Aminoheptanoic acid hydrochloride has several applications across various fields:
Interaction studies of 7-aminoheptanoic acid hydrochloride focus on its biochemical interactions:
Several compounds share structural or functional similarities with 7-aminoheptanoic acid hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Aminohexanoic Acid | C₆H₁₃NO₂ | One carbon shorter; used in peptide synthesis |
| 8-Aminooctanoic Acid | C₈H₁₉NO₂ | One carbon longer; potential use in drug design |
| 2-Aminobutyric Acid | C₄H₉NO₂ | Shorter chain; involved in neurotransmitter synthesis |
| L-Lysine | C₆H₁₄N₂O₂ | Essential amino acid; broader biological roles |
What sets 7-aminoheptanoic acid hydrochloride apart from its analogs is its unique seven-carbon chain structure combined with both amino and carboxylic functional groups. This specific arrangement allows for distinct biochemical interactions and applications, particularly in synthesizing longer peptides and studying their properties .
Irritant